molecular formula C20H27N3O5 B13132632 Boc-Trp-Gly-Oet CAS No. 38428-01-2

Boc-Trp-Gly-Oet

Cat. No.: B13132632
CAS No.: 38428-01-2
M. Wt: 389.4 g/mol
InChI Key: KXSMVUHWAFNXLU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Trp-Gly-Oet, also known as N-tert-Butyloxycarbonyl-L-tryptophanyl-glycine ethyl ester, is a synthetic dipeptide. It is composed of three main components: tert-butyloxycarbonyl (Boc) as a protecting group, tryptophan (Trp) as an amino acid, and glycine ethyl ester (Gly-Oet) as another amino acid derivative. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp-Gly-Oet typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Industrial methods may also involve the use of ionic liquids as solvents to enhance reaction efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of Boc-Trp-Gly-Oet involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of tryptophan, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Trp-Gly-Oet is unique due to its combination of tryptophan and glycine ethyl ester, providing specific properties and reactivity in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in various biochemical and industrial applications .

Properties

CAS No.

38428-01-2

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

InChI

InChI=1S/C20H27N3O5/c1-5-27-17(24)12-22-18(25)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11,16,21H,5,10,12H2,1-4H3,(H,22,25)(H,23,26)/t16-/m0/s1

InChI Key

KXSMVUHWAFNXLU-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.